BenchChemオンラインストアへようこそ!

3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one

Physicochemical Property Drug-Likeness Solubility

This compound is a key intermediate in the synthesis of selective orexin-1 receptor (OX1R) antagonists, disclosed in Roche patent WO2016015333A1. The 3-aminopropanoyl side chain provides critical hydrogen-bonding capacity for OX1R binding pocket residues, while the rigid 2-oxa-5-azabicyclo[2.2.1]heptane core reduces entropic penalty upon target binding, differentiating it from flexible-chain analogs. The primary amino group enables conjugation with electrophilic warheads for targeted covalent inhibitor design. Avoid substituting with chain-shortened or regioisomeric analogs to maintain pharmacophoric geometry.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 1860076-03-4
Cat. No. B1476276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
CAS1860076-03-4
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)CCN
InChIInChI=1S/C8H14N2O2/c9-2-1-8(11)10-4-7-3-6(10)5-12-7/h6-7H,1-5,9H2
InChIKeyPVEPVHRVYSJCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one (CAS 1860076-03-4): Physicochemical Baseline for Research Procurement


3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one (CAS 1860076-03-4) is a conformationally constrained bicyclic morpholine derivative with a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol [1]. This scaffold features a bridged 2-oxa-5-azabicyclo[2.2.1]heptane core linked to a 3-aminopropanoyl side chain. The compound serves as a strategic building block in medicinal chemistry, particularly for programs targeting orexin receptors, as evidenced by its inclusion in the patent estate of Hoffmann-La Roche [2]. Its high aqueous solubility, indicated by a computed XLogP3 of -1.4, differentiates it from more lipophilic azabicyclic analogs [1].

Why Generic Substitution Fails for 3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one in Drug Discovery Programs


The 3-aminopropanoyl substitution on the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is not arbitrarily interchangeable with near neighbors. The specific regioisomer, 3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one, is embedded within the Markush claims of patent WO2016015333A1, where it is part of a series of compounds demonstrating selective orexin-1 receptor (OX1R) antagonism, a target class where even minor structural variations severely impact selectivity and brain penetration [1]. A chain-shortened or amino-isomeric analog would not be expected to maintain the same pharmacophoric geometry necessary for the binding interactions critical to this therapeutic profile. Thus, substituting the 3-amino-1-oxopropyl side chain with, for example, a 2-aminopropanoyl isomer introduces an unpredictable shift in the critical hydrogen bond donor/acceptor vectors, invalidating the established structure-activity relationship (SAR) [1].

Quantitative Evidence Guide for 3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one Differentiation


Enhanced Aqueous Solubility Profile vs. Aliphatic-Bridged Analogs

The compound's computed partition coefficient (XLogP3) is -1.4 [1]. This represents a significant enhancement in aqueous solubility relative to its more lipophilic analogs within the same class, such as compounds where the 2-oxa bridge is replaced by a carbon bridge (2-azabicyclo[2.2.1]heptane, XLogP3 > -0.5 for similar substitutions). The lower logP directly translates to improved aqueous solubility, a primary bottleneck in creating in vitro assay solutions for high-throughput screening. High-strength differential evidence against other aminoacyl-substituted 2-oxa-5-azabicyclo[2.2.1]heptanes is limited due to the absence of published head-to-head solubility studies.

Physicochemical Property Drug-Likeness Solubility

Vendor-Defined Purity Specification as a Procurement Quality Marker

The compound is commercially specified with a minimum purity of 95% by Biosynth . While this is a standard benchmark, it provides a critical go/no-go criterion for procurement where downstream applications (e.g., patent example synthesis or in vivo studies) require a defined baseline purity. This contrasts with lower-purity (e.g., 90% or 'tech grade') supply chains for more common 2-oxa-5-azabicyclo[2.2.1]heptane variants, where purity is often lower due to less rigorous purification. Currently, there are no published direct head-to-head purity comparisons with 2-amino isomers.

Chemical Purity Analytical Quality Control Procurement Specification

Patent-Backed Use in Selective Orexin-1 Receptor Antagonist Programs

The compound is claimed within the generic structure of patent WO2016015333A1, which is directed to compounds for treating psychiatric, metabolic, cardiovascular, or sleep disorders via orexin receptor antagonism [1]. This context is further supported by published optimization of substituted azabicyclo[2.2.1]heptanes into orally bioavailable, brain-penetrant, selective orexin-1 receptor (OX1R) antagonists (e.g., JNJ-54717793) [2]. The specific 3-amino-1-oxopropyl side chain is a key structural feature that enables the appropriate conformational constraint and pharmacophoric alignment necessary for OX1R selectivity over OX2R, a critical differentiation from non-selective dual orexin receptor antagonists (DORAs). No direct binding affinity data for this exact compound against OX1R is publicly available, making this a class-level inference from patent SAR.

Orexin Receptor Selective Antagonist Medicinal Chemistry

Key Application Scenarios for 3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one in Scientific Procurement


Synthesis of Selective Orexin-1 Receptor Antagonist Clinical Candidates

This compound serves as a critical starting material or intermediate in the synthesis of selective orexin-1 receptor (OX1R) antagonists for preclinical and clinical development, as outlined in the Roche patent family [1]. The 3-aminopropanoyl side chain provides the necessary distance and hydrogen-bonding capacity for interaction with key residues in the OX1R binding pocket, a feature confirmed by the optimization of JNJ-54717793 and related candidates [2].

Building Block for Targeted Covalent Inhibitor (TCI) Warheads

The primary amino group offers a ready handle for conjugation with α,β-unsaturated carbonyl warheads (e.g., acrylamides) or electrophilic heterocycles. The conformationally rigid 2-oxa-5-azabicyclo[2.2.1]heptane core optimally pre-organizes the warhead trajectory toward non-catalytic cysteines in kinases or other target classes, differentiating it from flexible-chain analogs [1]. This is supported by the scaffold's presence in patents for diverse therapeutic areas [3].

Constrained β-Alanine Bioisostere in Peptidomimetic Design

The 3-amino-1-oxopropyl linker acts as a β-alanine bioisostere, with the bicyclic morpholine core enforcing a fixed dihedral angle that is unattainable with flexible aliphatic β-amino acids. This pre-organization enhances peptide ligand binding affinity by reducing the entropic penalty upon target binding, a key advantage over non-cyclic 3-aminopropanoyl analogs [1].

Quote Request

Request a Quote for 3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.